molecular formula C8H10N6S B7058886 2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole

2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole

Cat. No.: B7058886
M. Wt: 222.27 g/mol
InChI Key: XYXVAPSJLZSYJW-UHFFFAOYSA-N
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Description

2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring, a tetrazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile. In this case, cyclopropylmethyl azide can be reacted with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Coupling of the Rings: The final step involves coupling the thiadiazole and tetrazole rings. This can be achieved by reacting the thiadiazole derivative with the tetrazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes in cancer cells or pathogens.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Phenyl-1H-tetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole
  • 2-[(5-Methyl-1H-tetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole
  • 2-[(5-Ethyl-1H-tetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole

Uniqueness

2-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[(5-cyclopropyltetrazol-2-yl)methyl]-5-methyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6S/c1-5-9-10-7(15-5)4-14-12-8(11-13-14)6-2-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXVAPSJLZSYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CN2N=C(N=N2)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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